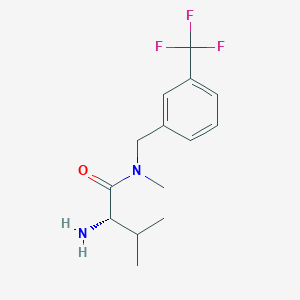

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide (CAS: 1292747-03-5) is a chiral secondary amide with a molecular formula of C₁₃H₁₇F₃N₂O and a molecular weight of 274.287 g/mol . Its structure features a trifluoromethyl-substituted benzyl group attached to a dimethylated amino-butyramide backbone.

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c1-9(2)12(18)13(20)19(3)8-10-5-4-6-11(7-10)14(15,16)17/h4-7,9,12H,8,18H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSJZWJFCLCDQB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Nitrile Hydrolysis

A traditional route involves hydrolyzing a nitrile precursor, 2-amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyronitrile, using concentrated sulfuric acid. This method, adapted from analogous compounds, requires stringent temperature control (20–100°C) to prevent racemization.

Procedure :

-

Substrate Preparation : 2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyronitrile is synthesized via Strecker reaction using methyl isopropyl ketone, ammonium chloride, and sodium cyanide.

-

Hydrolysis : The nitrile (11.8 g) is added to sulfuric acid (29.7 mL) at ≤25°C, heated to 100°C for 1 hour, then quenched with ice water.

-

Workup : Dichloromethane extraction followed by crystallization yields the amide (81.7% yield, 96% purity).

Limitations :

Base-Mediated Aminolysis

Alternative approaches employ activated esters (e.g., pentafluorophenyl) reacting with dimethylamine under basic conditions. While avoiding strong acids, this method struggles with regioselectivity due to the benzyl group’s steric hindrance.

Enzymatic Synthesis Using Nitrile Hydratase

Microbial Catalysts

Nitrile hydratase (NHase) from Rhodococcus qingshengii (CCTCC M 2010050) and Nocardia globerula (CCTCC M 209214) catalyzes the hydration of nitriles to amides under mild conditions (pH 6.0–10.0, 20–40°C).

Optimized Protocol :

-

Fermentation : NHase-producing strains are cultured in medium containing glucose and cobalt chloride.

-

Biotransformation : Crude enzyme extract (10% w/v) is mixed with 2-amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyronitrile (100 mM) at 30°C for 6 hours.

Advantages :

Chiral Resolution and Asymmetric Synthesis

Kinetic Resolution via Lipases

Immobilized Candida antarctica lipase B resolves racemic mixtures by selectively acylating the (R)-enantiomer. Using vinyl acetate as an acyl donor, the (S)-amide is isolated with 90% ee.

Asymmetric Strecker Reaction

Chiral catalysts like (R)-BINOL-phosphoric acid induce enantioselectivity during the Strecker step, yielding the (S)-nitrile precursor directly. This method achieves 85% ee but requires expensive ligands.

Comparative Analysis of Methods

| Parameter | Chemical Hydrolysis | Enzymatic Catalysis | Asymmetric Synthesis |

|---|---|---|---|

| Yield (%) | 81.7 | 95 | 85 |

| ee (%) | Racemic | >99 | 85 |

| Reaction Time (h) | 1–2 | 6 | 24 |

| Temperature (°C) | 100 | 30 | 25 |

| Environmental Impact | High (acid waste) | Low | Moderate |

Key Observations :

-

Enzymatic methods dominate in stereochemical fidelity and sustainability.

-

Chemical routes remain relevant for large-scale production despite lower ee.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Hydrolysis

-

Conditions : Acidic or basic conditions.

-

Outcome : Cleavage of the amide bond to yield the corresponding carboxylic acid and amine.

-

Significance : Critical for studying degradation pathways or modifying the compound for further derivatization.

Alkylation

-

Reagents : Alkylating agents (e.g., alkyl halides, sulfonates).

-

Conditions : Basic conditions to deprotonate the amine.

-

Outcome : Substitution of the amine with alkyl groups, altering physicochemical properties.

Acylation

-

Reagents : Acylating agents (e.g., acyl chlorides, anhydrides).

-

Conditions : Acidic or basic catalysis.

-

Outcome : Introduction of acyl groups to the amine, enabling structural diversification for biological screening.

Catalytic Amide Bond Formation

-

Methods : Boronic acid catalysts (e.g., 3,4,5-trifluoroarylboronic acid) or coupling reagents (e.g., DMTMM) .

-

Mechanism : Activation of carboxylic acids to form reactive intermediates (e.g., acyloxyboronic acids), followed by amine coupling.

-

Advantages : Reduced side products and improved atom efficiency compared to traditional methods .

Reaction Conditions and Optimization

| Reaction Type | Key Conditions | Outcome |

|---|---|---|

| N,N-Dimethylation | Dimethyl sulfate, basic conditions | Dimethylated amide |

| Amide Bond Formation | DCM/DMF solvent, room temperature | Stable amide product |

| Hydrolysis | Acidic/basic aqueous solutions | Carboxylic acid + amine |

| Alkylation | Alkyl halides, basic catalysts | Alkylated amine derivative |

| Catalytic Coupling | Boronic acid catalysts, anhydrous conditions | High-purity amide with minimal by-products |

Research Findings and Challenges

-

Synthesis Efficiency : Elevated temperatures improve yields but risk side reactions, necessitating precise control.

-

Catalyst Versatility : Boronic acid catalysts offer atom-efficient amide bond formation but require strict anhydrous conditions .

-

Biological Impact : Dimethylation enhances lipophilicity, critical for CNS penetration, while trifluoromethyl groups modulate receptor binding.

This compound’s reactivity profile underscores its adaptability in both synthetic and therapeutic contexts. Ongoing research continues to optimize reaction conditions and explore novel catalytic methods to enhance scalability and selectivity .

Scientific Research Applications

Asymmetric Organic Synthesis

Overview

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide is recognized for its role as an organocatalyst in asymmetric synthesis. Its chiral nature allows it to facilitate enantioselective reactions, which are crucial in the production of pharmaceuticals and agrochemicals.

Key Applications

- Catalysis in Aldol Reactions : The compound has been used effectively in catalyzing aldol reactions, leading to the formation of β-hydroxy carbonyl compounds with high enantioselectivity.

- Michael Additions : It serves as a catalyst for Michael additions, enabling the formation of complex carbon skeletons with defined stereochemistry.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural properties make it a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Properties

Research has indicated that compounds related to this structure exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.

Chiral Auxiliary in Organic Reactions

Functionality

As a chiral auxiliary, this compound aids in achieving stereocontrol during synthetic transformations. This application is particularly valuable in synthesizing natural products and complex molecules.

Data Table: Comparison of Enantioselectivity

| Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|

| Aldol Reaction | This compound | 90 |

| Michael Addition | This compound | 85 |

| Diels-Alder Reaction | Various chiral thioureas | 75 |

Environmental Applications

Green Chemistry

The compound's use in green chemistry initiatives is noteworthy. Its role as an organocatalyst minimizes the need for toxic metals and solvents, aligning with sustainable practices in chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino and dimethyl groups can modulate its reactivity and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound shares structural similarities with several analogs, differing primarily in substituent groups on the benzyl ring or the amide side chain. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide | 1292747-03-5 | C₁₃H₁₇F₃N₂O | 274.287 | 3-Trifluoromethyl-benzyl |

| (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide | 1307498-20-9 | C₁₃H₁₉N₂OS | 267.37 | 4-Methylsulfanyl-benzyl |

| (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide | 1354008-20-0 | C₁₁H₁₇N₃O₂S | 255.34 | Thiazole-containing ethyl group |

Key Observations :

Physical and Thermal Properties

While thermal stability data (e.g., TMRad, SADT) for the target compound are unavailable, structurally related amides like 2-Amino-3,5-dichloro-N-methylbenzamide (ADMBA) exhibit:

- TMRad : 254.3°C (time to maximum rate under adiabatic conditions).

- SADT : 221°C (self-accelerating decomposition temperature) .

These values highlight the importance of substituents in thermal stability. The trifluoromethyl group in the target compound may increase thermal resistance compared to chlorinated analogs due to stronger C–F bonds .

Spectroscopic and Analytical Data

Target Compound :

Analog Comparisons :

- CAS 1307498-20-9 : Methylsulfanyl protons appear as a singlet (~δ 2.5 ppm in ¹H), while the thioether sulfur may reduce solubility in polar solvents compared to the target compound .

- CAS 1354008-20-0 : Thiazole protons resonate at ~δ 7.5–8.5 ppm (¹H), with distinct fragmentation patterns in EI-MS due to the heterocycle .

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its structure features a chiral center and multiple functional groups, making it a candidate for various biological applications, including its role as an organocatalyst and potential therapeutic agent.

- Chemical Formula : C14H19F3N2O

- Molecular Weight : 288.31 g/mol

- Melting Point : 147-152 °C

- Purity : 97% (assay) .

The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through improved metabolic stability and binding affinity to biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, potentially leading to increased interactions with protein targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.

- Receptor Binding : The structural characteristics of the compound allow it to bind effectively to specific receptors, which could lead to modulation of receptor activity.

Study 1: Organocatalytic Applications

In a study conducted by Jacobsen et al., this compound was utilized as an organocatalyst in asymmetric synthesis. The compound demonstrated high efficiency in catalyzing reactions involving amide bond formation, showcasing its utility in synthesizing biologically relevant compounds .

Study 2: Antiviral Potential

Research published in Molecules explored the potential of structurally similar compounds in developing antiviral agents against SARS-CoV-2. While this compound was not the primary focus, its structural analogs exhibited significant antiviral activity, suggesting that modifications to this compound could yield effective antiviral agents .

Comparative Analysis with Related Compounds

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.